Cas no 920461-58-1 (N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine)
N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine
- N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]-methanamine
- DTXSID40650886
- MFCD08060617
- FT-0684255
- 920461-58-1
- CS-0319098
- N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
- N-Methyl-1-[2-(1-pyrrolidinylmethyl)phenyl]methanamine
- VS-0343
- AKOS005175009
- N-METHYL-1-[2-(PYRROLIDIN-1-YLMETHYL)PHENYL]METHANAMINE
- Methyl-(2-pyrrolidin-1-ylmethyl-benzyl)-amine
- methyl({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)amine
- N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine
-
- MDL: MFCD08060617
- Inchi: 1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
- InChI Key: KYDQZFXRJQXNOT-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2CNC)CCCC1
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 15.3Ų
N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 064663-500mg |
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]-methanamine |
920461-58-1 | 500mg |
$119.00 | 2023-09-10 | ||
| TRC | M103498-50mg |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
920461-58-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103498-100mg |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
920461-58-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M103498-500mg |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
920461-58-1 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM304617-5g |
N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine |
920461-58-1 | 95% | 5g |
$398 | 2021-08-18 | |
| Chemenu | CM304617-1g |
N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine |
920461-58-1 | 95% | 1g |
$146 | 2024-07-20 | |
| Chemenu | CM304617-5g |
N-Methyl-1-(2-(pyrrolidin-1-ylmethyl)phenyl)methanamine |
920461-58-1 | 95% | 5g |
$446 | 2024-07-20 | |
| abcr | AB215982-1 g |
N-Methyl-1-[2-(1-pyrrolidinylmethyl)phenyl]methanamine; 95% |
920461-58-1 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB215982-1g |
N-Methyl-1-[2-(1-pyrrolidinylmethyl)phenyl]methanamine, 95%; . |
920461-58-1 | 95% | 1g |
€137.20 | 2025-04-15 | |
| 1PlusChem | 1P00GWAR-1g |
METHYL-(2-PYRROLIDIN-1-YLMETHYL-BENZYL)-AMINE |
920461-58-1 | 95% | 1g |
$72.00 | 2025-02-27 |
N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine Suppliers
N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine
Professional Introduction to N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine (CAS No. 920461-58-1)
N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine, identified by its CAS number 920461-58-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in drug discovery and development. The structural features of this molecule, particularly the presence of a pyrrolidinylmethyl side chain attached to a phenyl ring, contribute to its unique chemical and pharmacological properties.
The< strong>pyrrolidin-1-ylmethyl moiety is a key structural element that influences the compound's interactions with biological targets. Pyrrolidine derivatives are well-known for their role in various pharmacological applications due to their ability to mimic natural amino acids and interact with enzymes and receptors. In the case of N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine, the pyrrolidinylmethyl group enhances its solubility and bioavailability, which are critical factors in drug design. Additionally, the phenyl ring provides further opportunities for functionalization, allowing for the development of analogs with tailored properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. These tools have been instrumental in understanding how N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine interacts with biological targets. For instance, studies have shown that this compound can bind to specific enzymes and receptors, modulating their activity in ways that may have therapeutic implications.
In the realm of medicinal chemistry, the synthesis of N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine has been optimized through various synthetic routes. These methods leverage modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis to produce the compound with high yield and purity. The development of efficient synthetic protocols is crucial for facilitating further research and potential clinical applications.
The pharmacological profile of N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine has been explored in several preclinical studies. These investigations have revealed promising activities in models of neurological disorders, inflammation, and cancer. The compound's ability to modulate key signaling pathways suggests its potential as a lead molecule for the development of new drugs. Further research is ongoing to elucidate its exact mechanism of action and to identify any potential side effects or toxicities.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the most promising activity. This approach has been particularly useful in identifying novel drug candidates that may have been overlooked using traditional screening methods.
The role of N-methyl-1-2-(pyrrolidin-1-ylmethyl)phenylmethanamine in drug development is further supported by its compatibility with various formulation strategies. Pharmaceutical formulations must be carefully designed to ensure optimal drug delivery, stability, and patient compliance. The chemical properties of this compound make it amenable to formulation as oral tablets, injectables, or topical preparations, broadening its potential therapeutic applications.
The regulatory landscape for new drug development also plays a critical role in the progression of compounds like N-methyl-1-2-(pyrrolidin-1-yli m m eth yl strong >) phen ylmeth anamin e (CAS No. 92046 158 51). Compliance with regulatory guidelines ensures that drugs are safe and effective before they reach the market. Researchers are working closely with regulatory agencies to navigate these requirements, ensuring that clinical trials are conducted ethically and efficiently.
In conclusion, N-methyl-l -2-(\ \ \ \ \ \ \ \ \ \ \ \ \ py rro lid i n -l -y l m e t h y l\ \ \ \ )\ \ \ \ ph en y lmeth anamin e (CAS No.\ 92046 15851) is a comp ournd wi th promi ssi ng pharmacolog i cal proper ties . Its structu ral featu res an d recent resea rch findings make it a valuabl e subj ect for furth er stu dies i n dru g discove ry an d deve lopment . As researc h conti nu es,\ this compoun d holds th e potent i al t o be deve loped i n t o n ew dru gs tha t can imp rove hum an he alth . p >
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